molecular formula C11H14ClNO3 B2759506 Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride CAS No. 2248406-93-9

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride

Cat. No. B2759506
M. Wt: 243.69
InChI Key: VMCFKYZBRPJVQN-IYPAPVHQSA-N
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Description

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate hydrochloride, also known as Ro 64-0802, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 acts as a selective inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids in the brain. Endocannabinoids are lipid molecules that act as neurotransmitters and play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 enhances the activity of the endocannabinoid system, which can lead to various therapeutic effects.

Biochemical And Physiological Effects

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to anxiolytic, antidepressant, and analgesic effects. It has also been shown to modulate the activity of the dopaminergic and serotonergic systems, which can lead to improvements in mood and cognitive function.

Advantages And Limitations For Lab Experiments

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in large quantities. However, Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for the study of Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802. One potential direction is the development of more potent and selective FAAH inhibitors. Another direction is the investigation of the therapeutic potential of Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 in various disorders, including anxiety, depression, and pain. Further research is also needed to better understand the mechanism of action of Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 and its effects on the endocannabinoid system.

Synthesis Methods

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzofuran with chloroacetyl chloride, followed by the reaction with methylamine hydrochloride. The final product is obtained through the addition of hydrochloric acid to the reaction mixture.

Scientific Research Applications

Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids. This makes Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride 64-0802 a potential candidate for the treatment of various disorders, including anxiety, depression, and pain.

properties

IUPAC Name

methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCFKYZBRPJVQN-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138046333

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